

# "preventing orange peel effect in cellulose acetate phthalate coating"

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## Compound of Interest

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## Technical Support Center: Cellulose Acetate Phthalate (CAP) Coating

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the "orange peel" effect in **cellulose acetate phthalate** (CAP) coatings.

## Frequently Asked Questions (FAQs)

**Q1:** What is the "orange peel" effect in tablet coating?

The "orange peel" effect is a surface defect characterized by a rough, textured appearance that resembles the skin of an orange.<sup>[1]</sup> This defect indicates that the coating solution has not adequately spread and leveled on the tablet surface before drying, resulting in a non-uniform film.

**Q2:** What are the primary causes of the orange peel effect in CAP coatings?

The primary causes can be broadly categorized into two main areas:

- Formulation-Related Issues: These include high viscosity of the coating solution, inappropriate solvent selection, and incorrect plasticizer concentration.<sup>[1]</sup>

- **Process-Related Issues:** These involve improper spray gun setup and processing parameters such as a high spray rate, incorrect atomization pressure, suboptimal drying conditions (inlet air temperature and volume), low pan speed, and incorrect distance between the spray gun and the tablet bed.[1][2]

**Q3:** How does the viscosity of the CAP solution contribute to the orange peel effect?

A highly viscous coating solution does not atomize into fine droplets and fails to spread evenly on the tablet surface.[1][3] This poor flowability prevents the formation of a smooth film, leading to a rough surface upon drying. The viscosity of the CAP solution is influenced by the polymer's molecular weight, concentration (solid content), solvent system, and temperature.[4][5]

**Q4:** What is the role of a plasticizer in preventing the orange peel effect?

Plasticizers are added to CAP formulations to increase the flexibility of the coating film and reduce its glass transition temperature (Tg).[6] An optimal concentration of a suitable plasticizer, such as triethyl citrate (TEC) or diethyl phthalate (DEP), can improve film coalescence and prevent cracking, which can indirectly contribute to a smoother surface. However, an incorrect type or concentration of plasticizer can negatively impact the film's mechanical properties.[7][8]

**Q5:** Can the properties of the tablet core affect the coating quality?

Yes, the properties of the tablet core, such as surface roughness and hardness, can influence the final appearance of the coating. A very rough or friable tablet core can contribute to an uneven coating surface.[9]

## Troubleshooting Guides

### Issue: Orange Peel Effect Observed on Coated Tablets

This guide provides a systematic approach to troubleshooting and resolving the orange peel defect during the CAP coating process.

**Step 1: Analyze the Coating Formulation**

High viscosity is a frequent cause of the orange peel effect.[1]

- Action 1.1: Measure the Viscosity of the Coating Solution. Compare the measured viscosity to the recommended range for your specific CAP polymer and application.
- Action 1.2: Reduce the Viscosity. If the viscosity is too high, consider the following adjustments:
  - Decrease the solid content (concentration) of the CAP in the solution.[1]
  - Add a suitable solvent to dilute the solution. Acetone or acetone-blended with alcohols are common solvents for CAP.[6]
  - Ensure the plasticizer concentration is optimal. For CAP, plasticizers like triacetin, diethyl phthalate, or triethyl citrate are commonly used at concentrations up to 35% of the polymer weight.[6]

## Step 2: Evaluate the Spraying and Process Parameters

Improper atomization and spreading of the coating solution are key contributors to this defect.

- Action 2.1: Check the Atomization Air Pressure. Insufficient atomization pressure results in larger droplets that do not spread evenly.[2] Conversely, excessively high pressure can cause spray drying before the droplets reach the tablet surface.[2] Increase the atomizing air pressure to achieve finer droplets.[10]
- Action 2.2: Optimize the Spray Rate. A high spray rate can lead to overwetting of the tablets, preventing proper leveling of the film.[1] Reduce the spray rate to allow adequate time for the droplets to spread and coalesce.
- Action 2.3: Adjust the Gun-to-Tablet Bed Distance. If the spray gun is too far from the tablet bed, the droplets may dry prematurely. If it is too close, it can cause overwetting.[1] Adjust the distance to ensure proper droplet deposition and spreading.
- Action 2.4: Verify the Pan Speed. A slow pan speed can lead to localized overwetting.[1] Increasing the pan speed can improve the uniformity of spray distribution.
- Action 2.5: Monitor Drying Conditions. Inadequate drying (low inlet air temperature or volume) can result in a wet coating that does not level properly.[1] Conversely, excessively

high temperatures can cause the solvent to evaporate too quickly.[9] Adjust the inlet air temperature and airflow to ensure efficient but not overly rapid drying.

The following diagram illustrates the logical workflow for troubleshooting the orange peel effect.

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Troubleshooting workflow for the orange peel defect.

## Data Presentation

The following tables summarize key formulation and process parameters that can be optimized to prevent the orange peel effect in CAP coatings.

Table 1: Formulation Variables Influencing Orange Peel Defect

Parameter	Recommended Range/Value	Rationale and Remarks
CAP Concentration (Solid Content)	5-15% w/w	Higher concentrations increase viscosity, which can lead to orange peel.[1][11]
Solution Viscosity	50-200 mPa·s	Lower viscosity promotes better atomization and spreading.[11] Viscosity is a critical parameter to control.[5]
Plasticizer Type	Triethyl Citrate (TEC), Diethyl Phthalate (DEP), Triacetin	The choice of plasticizer affects film flexibility and mechanical properties.[6][7]
Plasticizer Concentration	15-35% of CAP weight	Higher plasticizer content generally increases film elongation but can decrease tensile strength.[7][8] An optimal concentration is crucial.
Solvent System	Acetone, Acetone/Alcohol blends	The solvent system affects the drying rate and solubility of CAP. Rapid evaporation can contribute to the orange peel effect.[6]

Table 2: Process Parameters for Preventing Orange Peel Defect

Parameter	Recommended Range/Value	Rationale and Remarks
Atomization Air Pressure	1.5 - 2.5 bar (22-36 psi)	Higher pressure leads to smaller droplet size and a smoother surface. <a href="#">[10]</a> However, excessive pressure can cause spray drying. <a href="#">[2]</a>
Spray Rate	10 - 50 g/min (for lab scale)	A lower spray rate prevents overwetting and allows for better droplet spreading. <a href="#">[1]</a>
Inlet Air Temperature	40 - 60 °C	Must be sufficient to dry the coating without causing premature drying of the spray. <a href="#">[1]</a> <a href="#">[9]</a>
Pan Speed	10 - 20 rpm	Higher pan speed improves tablet mixing and uniform coating distribution. <a href="#">[2]</a>
Gun-to-Tablet Bed Distance	15 - 25 cm	An optimal distance ensures droplets are still wet upon impact without overwetting the tablet bed. <a href="#">[1]</a>

## Experimental Protocols

### Protocol 1: Preparation of Cellulose Acetate Phthalate (CAP) Coating Solution

Objective: To prepare a 10% (w/w) CAP coating solution with 25% (w/w of CAP) diethyl phthalate (DEP) as a plasticizer.

Materials:

- Cellulose Acetate Phthalate (CAP) powder

- Diethyl Phthalate (DEP)
- Acetone
- Isopropyl Alcohol (IPA)
- Magnetic stirrer and stir bar
- Beaker or sealed container
- Analytical balance

**Procedure:**

- Solvent Preparation: Prepare a solvent blend of Acetone:IPA in a 90:10 ratio by weight.
- CAP Dissolution: In a beaker, weigh the required amount of the Acetone:IPA solvent blend.
- While continuously stirring the solvent with a magnetic stirrer, slowly add the pre-weighed CAP powder to create a vortex. Continue stirring until the CAP is completely dissolved. This may take a significant amount of time.
- Plasticizer Addition: Once the CAP is fully dissolved, add the pre-weighed DEP to the solution.
- Final Mixing: Continue stirring the solution until the DEP is fully incorporated and the solution appears clear and homogenous.
- Viscosity Measurement (Optional but Recommended):
  - Use a viscometer (e.g., Brookfield viscometer) to measure the viscosity of the prepared solution at a controlled temperature (e.g., 25°C).
  - Record the viscosity. If it is outside the desired range, adjust by adding more solvent (to decrease viscosity) or allowing some solvent to evaporate under controlled conditions (to increase viscosity).

## Protocol 2: Pan Coating of Tablets with CAP Solution

Objective: To apply the prepared CAP coating solution to tablet cores while minimizing the risk of the orange peel effect.

Equipment:

- Pan coater with spray system
- Peristaltic pump
- Prepared CAP coating solution
- Tablet cores

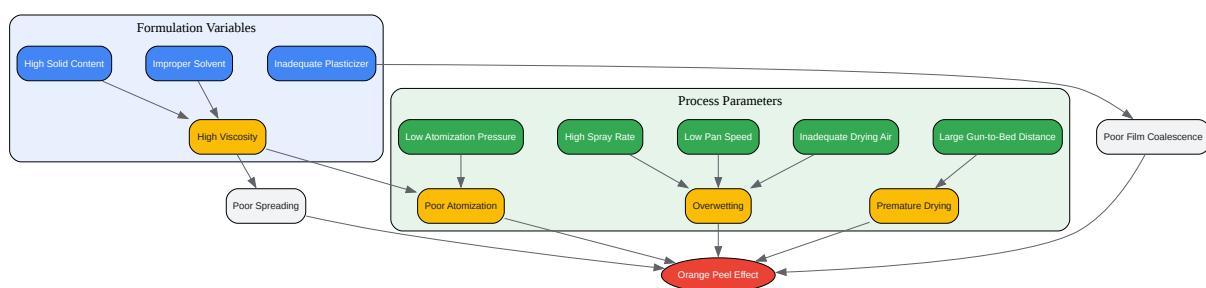
Procedure:

- Pre-heating: Load the tablet cores into the coating pan. Start the pan rotation and pre-heat the tablet bed to a surface temperature of 35-40°C using the inlet air.
- Parameter Setup: Set the process parameters according to the recommendations in Table 2. Start with a lower spray rate and moderate atomization pressure.
  - Pan Speed: 15 rpm
  - Inlet Air Temperature: 50°C
  - Atomization Air Pressure: 2.0 bar
  - Spray Rate: 15 g/min
  - Gun-to-Tablet Bed Distance: 20 cm
- Coating: Once the tablet bed has reached the target temperature, start the spray application of the CAP solution.
- Monitoring: Continuously monitor the coating process for any signs of overwetting or spray drying. Visually inspect the tablet surface periodically for the formation of the orange peel defect.

- **Adjustments:** If the orange peel effect begins to appear, make systematic adjustments to the process parameters as outlined in the troubleshooting guide. For example, slightly increase the atomization pressure or decrease the spray rate.
- **Drying:** After the entire coating solution has been applied, continue to rotate the tablets in the pan with the inlet air on for a specified period (e.g., 15-30 minutes) to ensure the coating is fully dried.
- **Cooling:** Once the drying phase is complete, turn off the inlet air heater and allow the tablets to cool to room temperature while the pan is still rotating.

## Visualization of Key Relationships

The following diagram illustrates the causal relationships between key variables and the formation of the orange peel defect.



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Causal factors leading to the orange peel defect.

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